Saxagliptin - 361442-04-8

Saxagliptin

Catalog Number: EVT-342604
CAS Number: 361442-04-8
Molecular Formula: C18H25N3O2
Molecular Weight: 315.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Saxagliptin, known commercially as Onglyza, is a synthetically derived organic compound belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class. [] In scientific research, saxagliptin serves as a valuable tool for studying the role of DPP-4 in various physiological processes, especially glucose homeostasis. It acts as a highly selective and potent inhibitor of the DPP-4 enzyme, allowing researchers to understand the downstream effects of blocking DPP-4 activity in both in vitro and in vivo settings. [] This exploration extends to understanding its potential benefits in managing type 2 diabetes mellitus (T2DM) and exploring its effects on related complications such as diabetic nephropathy. []

Future Directions
  • Long-Term Impact on Cardiovascular Health: Conducting further large-scale clinical trials to definitively evaluate the long-term cardiovascular safety and potential benefits of saxagliptin in diverse patient populations. []

5-Hydroxy Saxagliptin

Compound Description: 5-Hydroxy saxagliptin is the major pharmacologically active metabolite of saxagliptin. It is generated through CYP3A4/3A5-mediated metabolism of saxagliptin [ []: https://www.semanticscholar.org/paper/18b8811d846cf2cd5af666b9b2508618e2bd5825 ]. Like saxagliptin, it acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor.

Sitagliptin

Compound Description: Sitagliptin is another potent and selective DPP-4 inhibitor used as an adjunct to diet and exercise for improving glycemic control in adults with type 2 diabetes mellitus [ []: https://www.semanticscholar.org/paper/6fc488da937ee6ded857cfeb4eb194151487e632 ]. It exhibits a similar mechanism of action to saxagliptin, slowing the degradation of incretin hormones.

Linagliptin

Compound Description: Linagliptin is a selective DPP-4 inhibitor indicated as an adjunct to diet and exercise for improving glycemic control in adults with type 2 diabetes mellitus [ []: https://www.semanticscholar.org/paper/438b8bad184ac579f1b0fbde4f541ac72cec79cd ]. It demonstrates a similar mechanism of action to both saxagliptin and sitagliptin.

Alogliptin

Compound Description: Alogliptin is a highly selective DPP-4 inhibitor for the treatment of type 2 diabetes mellitus [ []: https://www.semanticscholar.org/paper/902cc379532eea718174b1f7d8cf87a8373deb9c ]. It functions similarly to saxagliptin by increasing the levels of incretin hormones and improving glycemic control.

Vildagliptin

Compound Description: Vildagliptin is another DPP-4 inhibitor that is used in the treatment of type 2 diabetes [ []: https://www.semanticscholar.org/paper/902cc379532eea718174b1f7d8cf87a8373deb9c ]. Like saxagliptin, it works by inhibiting the DPP-4 enzyme, thus increasing the levels of incretin hormones.

Dapagliflozin

Compound Description: Dapagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor, a different class of antidiabetic drug than saxagliptin [ []: https://www.semanticscholar.org/paper/1b97f90b8e15d8ddac3e42dbb7e01b5b9b3aa947 ]. It works by inhibiting glucose reabsorption in the kidneys, leading to increased glucose excretion in urine.

Source and Classification

Saxagliptin was developed by Bristol-Myers Squibb and received approval from the U.S. Food and Drug Administration in 2009. It is marketed under the brand name Onglyza. As a member of the class of drugs known as incretin enhancers, saxagliptin is specifically designed to improve glycemic control in patients with type 2 diabetes .

Synthesis Analysis

The synthesis of saxagliptin involves several key steps that utilize both chemical and enzymatic methods. A notable approach includes:

Molecular Structure Analysis

Saxagliptin has a complex molecular structure characterized by its adamantane core, which contributes to its unique pharmacological properties.

  • Chemical Formula: C18_{18}H25_{25}N3_{3}O2_{2}
  • Molecular Weight: 329.41 g/mol
  • Structural Features: The molecule contains an adamantane moiety linked to an amide functional group, which is critical for its interaction with the Dipeptidyl Peptidase IV enzyme .

The stereochemistry of saxagliptin is also crucial; it exists as a specific stereoisomer that has been shown to provide optimal inhibitory activity against the target enzyme .

Chemical Reactions Analysis

Saxagliptin participates in several chemical reactions throughout its synthesis and therapeutic action:

  1. Enzymatic Reactions: The primary reaction involves the inhibition of dipeptidyl peptidase IV, where saxagliptin binds to the active site of the enzyme, preventing it from cleaving incretin hormones. This mechanism leads to increased insulin secretion in response to meals .
  2. Synthesis Reactions: Key reactions during its synthesis include:
    • Oxidation reactions using potassium permanganate.
    • Amide bond formation through coupling reactions involving activated carboxylic acids.
    • Biocatalytic reductions facilitated by enzymes under optimized conditions .
Mechanism of Action

Saxagliptin operates primarily through its inhibition of dipeptidyl peptidase IV, an enzyme responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).

  • Incretin Hormones: By inhibiting this enzyme, saxagliptin increases the levels of these hormones, which leads to:
    • Enhanced insulin secretion from pancreatic beta cells.
    • Reduced glucagon secretion from alpha cells.
    • Decreased hepatic glucose production.

This multifaceted approach helps regulate blood glucose levels effectively in patients with type 2 diabetes .

Physical and Chemical Properties Analysis

Saxagliptin exhibits several notable physical and chemical properties:

Applications

Saxagliptin is primarily used in clinical settings for managing type 2 diabetes mellitus. Its applications include:

  • Monotherapy or Combination Therapy: Saxagliptin can be used alone or in combination with other antidiabetic agents to improve glycemic control.
  • Research Applications: Beyond its therapeutic use, saxagliptin serves as a valuable tool in research settings for studying Dipeptidyl Peptidase IV inhibition and incretin biology.
  • Potential Investigations: Ongoing studies are exploring its effects on weight management and cardiovascular outcomes in diabetic patients .
Introduction to Saxagliptin

Saxagliptin (molecular formula: C₁₈H₂₅N₃O₂; molecular weight: 315.41 g/mol) is an orally administered, potent, and selective inhibitor of Dipeptidyl Peptidase-4 (DPP-4) enzyme activity. It functions as an antihyperglycemic agent by enhancing the incretin system, specifically through prolonging the activity of endogenous Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP). This mechanism facilitates glucose-dependent insulin secretion, suppression of glucagon release, and restoration of pancreatic β-cell function in patients with type 2 diabetes mellitus [1] [4] [5].

Historical Development of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

The therapeutic targeting of DPP-4 emerged from the discovery of the "incretin effect" in the 1960s, which established that oral glucose administration stimulates greater insulin secretion than intravenous glucose. Research in the 1980s identified GLP-1 and GIP as primary incretin hormones, both rapidly inactivated by DPP-4—a ubiquitously expressed serine protease [5] [7]. This insight catalyzed efforts to develop DPP-4 inhibitors to extend incretin half-lives.

Early DPP-4 inhibitors (e.g., P32/98, DPP-728) suffered from poor selectivity, chemical instability, or toxicity. Key innovations included:

  • Cyanopyrrolidine Scaffold: Introduced by Ferring Pharmaceuticals (1995), enabling covalent binding to DPP-4’s catalytic serine residue [6] [9].
  • Structure-Activity Refinement: Novartis pioneered N-substituted glycinyl-cyanopyrrolidines (e.g., vildagliptin), improving potency and stability [6]. Saxagliptin, developed by Bristol-Myers Squibb, was optimized from this scaffold and approved by the United States Food and Drug Administration in 2009 [4] [8].

Table 1: Key Milestones in DPP-4 Inhibitor Development

YearMilestoneCompound/Agent
1967Discovery of DPP-4 enzymeN/A
1986Identification of GLP-1 as a DPP-4 substrateN/A
1995First cyanopyrrolidine inhibitors synthesizedFerring Pharmaceuticals
2006First DPP-4 inhibitor approved (United States Food and Drug Administration)Sitagliptin
2009Saxagliptin approvalSaxagliptin

Saxagliptin’s Position in the DPP-4 Inhibitor Class

Saxagliptin belongs to the cyanopyrrolidine subclass of DPP-4 inhibitors (Class 1), characterized by covalent, reversible binding to the enzyme’s catalytic site. Its pharmacologic and clinical attributes include:

  • Potency: Half-maximal inhibitory concentration (IC₅₀) of 0.6–1.3 nM for DPP-4, making it 10-fold more potent than sitagliptin [9] [10].
  • Selectivity: 400-fold selectivity for DPP-4 over related enzymes (e.g., DPP-8, DPP-9), minimizing off-target effects [8] [9].
  • Pharmacokinetics: Rapid absorption (peak plasma concentration: 2 hours), partial hepatic metabolism via Cytochrome P450 3A4/5 to an active metabolite (5-hydroxy saxagliptin), and renal excretion [4] [8].
  • Clinical Efficacy: Reduces glycated hemoglobin by 0.5–0.9% as monotherapy or in combination with metformin, sulfonylureas, or thiazolidinediones [2] [10].

Table 2: Comparative Profile of Major DPP-4 Inhibitors

ParameterSaxagliptinSitagliptinVildagliptinLinagliptin
IC₅₀ (nM)0.6–1.318131–5
Binding ClassClass 1Class 3Class 1Class 2
Covalent BindingYesNoYesNo
Selectivity (vs. DPP-8/9)HighModerateHighHigh
FDA Approval Year20092006Not approved (United States Food and Drug Administration)2011

Structural Uniqueness Among Incretin-Based Therapies

Saxagliptin’s molecular structure confers distinct biochemical and pharmacologic advantages:

  • Cyanopyrrolidine Core: The (S)-amino group and nitrile function form critical interactions with DPP-4’s catalytic triad (Ser630, Asp708, His740). The nitrile group undergoes nucleophilic attack by Ser630, forming a reversible imidate intermediate that stabilizes enzyme inhibition [8] [9].
  • Hydrophobic Adamantyl Tail: The (1S,3S,5S)-2-((2S)-Amino(3-hydroxytricyclo[3.3.1.1³,⁷]dec-1-yl)acetyl group occupies the S2 hydrophobic pocket of DPP-4. The hydroxyl group forms a hydrogen bond with Tyr547, enhancing binding affinity [8] [9].
  • Cyclopropane Fusion: Prevents internal cyclization, improving chemical stability compared to earlier cyanopyrrolidines [8].

Figure: Structural Comparison of Key DPP-4 Inhibitors

Saxagliptin: Features cyanopyrrolidine + hydroxydamantylglycine  Vildagliptin: Cyanopyrrolidine + L-prolinamide scaffold  Sitagliptin: β-Amino acid-based triazolopiperazine  

Structure-activity relationship studies demonstrate that modifications to the adamantyl group’s stereochemistry or removal of the hydroxyl moiety reduce potency by >50-fold [8] [9]. Unlike peptide-like GLP-1 receptor agonists (e.g., exenatide), saxagliptin’s small-molecule design enables oral bioavailability (~67%) and avoids injectable administration [5] [7].

Properties

CAS Number

361442-04-8

Product Name

Saxagliptin

IUPAC Name

2-[2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile

Molecular Formula

C18H25N3O2

Molecular Weight

315.4 g/mol

InChI

InChI=1S/C18H25N3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17/h10-15,23H,1-7,9,20H2

InChI Key

QGJUIPDUBHWZPV-UHFFFAOYSA-N

SMILES

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N

Solubility

Sparingly soluble

Synonyms

3-hydroxyadamantylglycine-4,5-methanoprolinenitrile hydrate
BMS 477118
BMS-477118
BMS477118
Onglyza
saxagliptin

Canonical SMILES

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N

Isomeric SMILES

C1[C@@H]2C[C@@H]2N([C@@H]1C#N)C(=O)[C@H](C34CC5CC(C3)CC(C5)(C4)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.